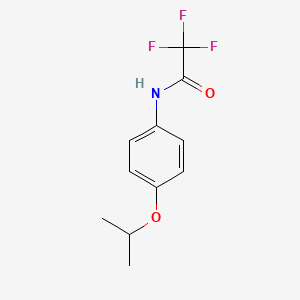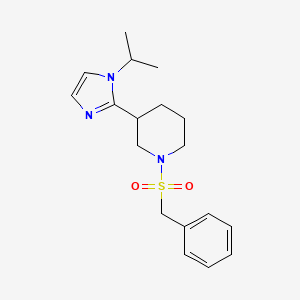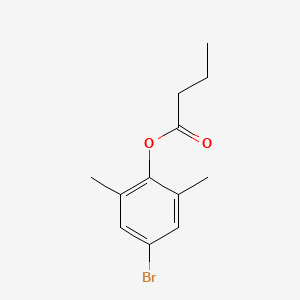![molecular formula C16H22N4O3 B5636492 4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5636492.png)
4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to "4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine", typically involves multi-step processes that may include condensation reactions, chlorination, and nucleophilic substitutions. For example, Lei et al. (2017) established a rapid and green synthetic method for a related compound, achieving a total yield of 43% through three steps (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using techniques such as 1H NMR and mass spectrometry (MS). The orientation of donor atoms and the structural confirmation can be critical for the compound's interaction and function in various applications, as seen in the work of Singh et al. (2001) on a tellurated derivative of morpholine (Singh et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can be quite diverse, including but not limited to, cross-coupling reactions and carbonylations. For instance, Martínez et al. (2012) demonstrated the synthesis of bioactive 4,6-disubstituted-2-(4-morpholinyl)pyrimidines through palladium-catalyzed cross-coupling reactions, showcasing the versatility and potential bioactivity of such compounds (Martínez et al., 2012).
Physical Properties Analysis
The physical properties, including densities, refractive indices, thermal properties, and electrochemical windows of morpholine derivatives, are crucial for their application in various fields. Brigouleix et al. (2010) synthesized new protic ionic liquids based on morpholinium cations and analyzed their physical properties, highlighting the importance of such assessments in understanding the compound's behavior in different environments (Brigouleix et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, play a significant role in determining the applications of morpholine derivatives. Research like that of Wang et al. (2016), which focused on synthesizing a specific morpholine derivative as an intermediate for biologically active compounds, underscores the importance of understanding these chemical properties (Wang et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S)-1-(2-ethylpyrimidine-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-2-14-17-10-12(11-18-14)15(21)20-5-3-4-13(20)16(22)19-6-8-23-9-7-19/h10-11,13H,2-9H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUUTTWPMVNVLC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCCC2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCC[C@H]2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-3-[2-(1-L-prolyl-4-piperidinyl)-1H-imidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5636418.png)
![5-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5636419.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)



![1-({1-cyclohexyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-1,2,3-triazole](/img/structure/B5636461.png)
![1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5636469.png)
![N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5636476.png)

![5-oxo-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5636487.png)
![N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)
